Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Description
This compound is a pyranobenzothiazine derivative featuring a fused pyrano[3,2-c][2,1]benzothiazine core substituted with a 4-methylbenzyl group at position 6, a cyano group at position 3, and a methyl benzoate ester at position 2. Synthesized via multistep reactions starting from methyl anthranilate, it involves N-benzylation, ring closure with sodium hydride, and multicomponent reactions with malononitrile and aldehydes . Its biological relevance lies in selective inhibition of monoamine oxidase (MAO) isoforms, with structural features influencing MAO-A/MAO-B selectivity .
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-7-9-18(10-8-17)16-31-23-6-4-3-5-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)19-11-13-20(14-12-19)28(32)35-2/h3-14,24H,16,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBMGZRXZBQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 529.56 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives related to this compound exhibit significant antitumor properties. For instance, studies have shown that compounds similar to methyl 4-[2-amino-3-cyano...] can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I and II. In vitro assays demonstrated that these compounds possess cytotoxic effects against various cancer cell lines, including SK-LU-1 and PC-3 cells. Notably, some derivatives showed higher efficacy than standard chemotherapeutic agents like cisplatin and topotecan .
Antifungal Activity
The compound also exhibits antifungal properties. It has been tested against multiple strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a common antifungal treatment. The mechanism involves the inhibition of cytochrome P450 enzymes (CYP51), which are crucial for fungal growth and survival .
Anti-inflammatory Effects
In addition to its antitumor and antifungal activities, the compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activities of methyl 4-[2-amino-3-cyano...] can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases and cytochrome P450 enzymes.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound enhances oxidative stress in cancer cells while protecting normal cells from oxidative damage.
Case Studies
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : The target compound’s benzoate ester and sulfonyl groups improve solubility and MAO-binding compared to phenyl or open-chain analogues .
- MAO Selectivity : Structural fine-tuning (e.g., 4-methylbenzyl vs. benzyl) shifts isoform preference, as seen in 7r (MAO-B) vs. 6d (MAO-A) .
- Thermal Stability: Thiazolo-pyrimidines (11a-b) exhibit higher melting points (~210–246°C) than pyranobenzothiazines, suggesting enhanced crystallinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing Methyl 4-[2-amino-3-cyano-6-(4-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate?
- Methodological Answer : The synthesis involves multi-step protocols, including thiourea formation via aryl isothiocyanate reactions (e.g., using 4-(benzo[d]thiazol-2-yl)benzenamine as a precursor) followed by acid-catalyzed cyclization to form the pyrano-benzothiazine core . Key steps include optimizing reaction temperatures (e.g., -10°C for electrophilic substitutions) and solvent systems (e.g., dry dichloromethane or THF) to enhance yield and purity. Intermediate purification via column chromatography (using solvents like n-heptane/diethyl ether) is critical to isolate stereoisomers .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze peak splitting patterns for aromatic protons (δ 6.5–8.5 ppm) and methyl/benzyl groups (δ 2.0–4.0 ppm) to confirm substituent positions. For example, the 4-methylbenzyl group shows characteristic singlet integration for the methyl group .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For derivatives, isotopic patterns (e.g., chlorine or sulfur) must align with theoretical calculations .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.35 (s, CH3), δ 6.8–7.5 (aromatic H) | |
| HRMS | m/z 377.4 ([M+H]+) |
Q. What are the common impurities observed during synthesis, and how are they mitigated?
- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions during thiourea formation. Techniques include:
- HPLC-PDA : Monitor reaction progress and identify byproducts with retention time shifts .
- Recrystallization : Use solvent pairs like ethyl acetate/n-hexane to remove unreacted starting materials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) predict regioselectivity in the cyclization step?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict favored reaction pathways. For example, cyclization barriers for oxadiazinane vs. triazinane derivatives can guide solvent/catalyst selection . Tools like COMSOL Multiphysics integrate AI to simulate reaction dynamics and optimize conditions (e.g., temperature gradients) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites affecting in vivo results .
- Docking Studies : Compare binding affinities of the parent compound vs. metabolites to target proteins (e.g., enzymes in the benzothiazole pathway) .
- Feedback Loops : Apply ICReDD’s approach to iteratively refine experimental designs using computational feedback .
Q. How does the electronic nature of substituents (e.g., cyano vs. methoxy groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ values. Electron-withdrawing groups (e.g., -CN) increase electrophilicity, enhancing Suzuki-Miyaura coupling yields .
- Kinetic Studies : Monitor reaction rates via UV-Vis or in situ IR to correlate substituent electronic profiles with catalytic turnover .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of the sulfone group (5,5-dioxido) under basic conditions. How can this be systematically addressed?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 0.1M NaOH at 40°C) with LC-MS monitoring. Compare degradation products (e.g., sulfonic acid derivatives) across pH ranges .
- X-ray Crystallography : Resolve structural changes in the sulfone moiety under basic vs. acidic conditions .
Methodological Innovations
Q. What advanced separation technologies (e.g., membrane filtration) improve purification of this hydrophobic compound?
- Methodological Answer : Hydrophobic interaction chromatography (HIC) with phenyl-sepharose resins enhances separation efficiency. Parameters to optimize include salt concentration (e.g., ammonium sulfate gradients) and flow rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
